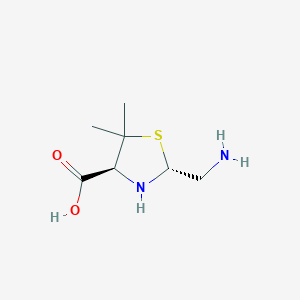
D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and aminomethylated compounds. Examples include:
- Thiazolidine-4-carboxylic acid
- 2-Aminomethylthiazolidine
- 5,5-Dimethylthiazolidine
Uniqueness
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both aminomethyl and dimethyl groups on the thiazolidine ring. This unique structure can impart distinct chemical and biological properties compared to other similar compounds .
Biological Activity
D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (also known as T4C) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological significance, including its antioxidant properties, effects on cellular growth, and potential therapeutic applications.
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 190.26 g/mol
- CAS Number : 2518-70-9
- SMILES Notation : CC1(C)SC@HN[C@H]1C(=O)O
Thiazolidine derivatives, including T4C, are known to influence various biological pathways. Research indicates that T4C may enhance the growth of certain protozoan parasites by providing a protective mechanism against oxidative stress. This is particularly evident in studies involving Entamoeba histolytica, where T4C has been shown to reduce intracellular reactive oxygen species (ROS) levels and promote trophozoite growth when added to cultures .
1. Antioxidant Activity
T4C exhibits significant antioxidant properties, which are critical for protecting cells from oxidative damage. In comparative studies, its antioxidant activity was measured using the DPPH radical scavenging assay, yielding an IC50 value that demonstrates its efficacy in reducing free radicals .
2. Growth Promotion in Protozoa
T4C and its derivatives have been implicated in promoting the growth of E. histolytica. The compound serves as a storage form of L-cysteine, which is essential for various metabolic processes within the organism. The liberation of L-cysteine from T4C contributes to enhanced growth and survival under anaerobic conditions .
3. Antiviral Properties
Recent studies have explored the antiviral potential of thiazolidine derivatives. Compounds structurally related to T4C have shown moderate to excellent activity against Tobacco Mosaic Virus (TMV), suggesting that T4C may also possess similar antiviral properties .
Case Studies and Research Findings
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
COKGSRJPLUNYIU-UHNVWZDZSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)CN)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)CN)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















